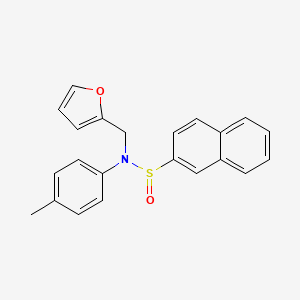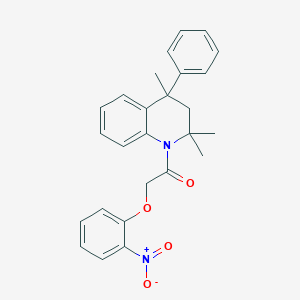![molecular formula C27H26N2O6S B11655128 4-{(1Z)-3-(morpholin-4-yl)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B11655128.png)
4-{(1Z)-3-(morpholin-4-yl)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1Z)-3-(MORPHOLIN-4-YL)-3-OXO-2-(PHENYLFORMAMIDO)PROP-1-EN-1-YL]PHENYL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound with a unique structure that includes morpholine, phenylformamido, and methylbenzene sulfonate groups
Méthodes De Préparation
The synthesis of 4-[(1Z)-3-(MORPHOLIN-4-YL)-3-OXO-2-(PHENYLFORMAMIDO)PROP-1-EN-1-YL]PHENYL 4-METHYLBENZENE-1-SULFONATE involves multiple steps. One common synthetic route includes the reaction of morpholine with phenyl isocyanate to form a phenylformamido intermediate. This intermediate is then reacted with a suitable aldehyde to form the desired enone structure. The final step involves the sulfonation of the phenyl ring with methylbenzene sulfonate under controlled conditions .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine and phenylformamido groups.
Hydrolysis: The ester bond in the sulfonate group can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Applications De Recherche Scientifique
4-[(1Z)-3-(MORPHOLIN-4-YL)-3-OXO-2-(PHENYLFORMAMIDO)PROP-1-EN-1-YL]PHENYL 4-METHYLBENZENE-1-SULFONATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The morpholine group can interact with various enzymes and receptors, modulating their activity. The phenylformamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The sulfonate group increases the compound’s solubility and stability in aqueous environments .
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-[(1Z)-3-(MORPHOLIN-4-YL)-3-OXO-2-(PHENYLFORMAMIDO)PROP-1-EN-1-YL]PHENYL 4-METHYLBENZENE-1-SULFONATE: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound contains a morpholine group and exhibits similar biological activities, such as antimicrobial and anticancer properties.
1-Morpholin-4-yl-isoquinoline: This compound is structurally related and is used in similar research applications, including drug development and material science.
Propriétés
Formule moléculaire |
C27H26N2O6S |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
[4-[(Z)-2-benzamido-3-morpholin-4-yl-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H26N2O6S/c1-20-7-13-24(14-8-20)36(32,33)35-23-11-9-21(10-12-23)19-25(27(31)29-15-17-34-18-16-29)28-26(30)22-5-3-2-4-6-22/h2-14,19H,15-18H2,1H3,(H,28,30)/b25-19- |
Clé InChI |
YTDCTZPULGDJFM-PLRJNAJWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C(/C(=O)N3CCOCC3)\NC(=O)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C(C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-6-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655049.png)
![2-(2-tert-butyl-4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11655053.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B11655066.png)
![2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl thiocyanate](/img/structure/B11655069.png)
![3-[(Diethylamino)methyl]-2,6-dimethylquinolin-4-ol](/img/structure/B11655074.png)
![2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B11655075.png)
![Methyl 2-{[(2-bromophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655078.png)
![3-(3-methoxyphenyl)-2-{(Z)-[2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]methyl}quinazolin-4(3H)-one](/img/structure/B11655094.png)
![1-[3-({[4,6-Dihydroxy-5-(3-methyl-4-propoxybenzyl)pyrimidin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethanone](/img/structure/B11655102.png)


![4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11655142.png)

![(2Z)-2-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11655150.png)
